molecular formula C6H16N2 B2722523 N-Methyl-N'-propyl ethylenediamine CAS No. 32776-17-3

N-Methyl-N'-propyl ethylenediamine

Cat. No.: B2722523
CAS No.: 32776-17-3
M. Wt: 116.208
InChI Key: CHKWHTPECBLEBR-UHFFFAOYSA-N
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Description

Significance of Alkyl Diamines in Synthetic Chemistry and Materials Science

Alkyl diamines are fundamental building blocks in synthetic organic chemistry, providing access to a wide array of more complex molecules and supramolecular structures. Their bifunctional nature, possessing two nucleophilic nitrogen centers, allows them to participate in a variety of reactions to form heterocycles, polymers, and coordination complexes. In synthetic chemistry, N-alkylated ethylenediamines are valuable intermediates for the preparation of pharmaceuticals, agrochemicals, and dyes.

In the realm of materials science, the role of alkyl diamines is equally profound. They are extensively used in the synthesis of polymers such as polyamides and polyurethanes, contributing to materials with a wide range of properties and applications. Furthermore, their ability to act as potent chelating agents for metal ions has led to their use in the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit interesting properties for applications in catalysis, gas storage, and separation technologies. The nature of the alkyl substituents on the ethylenediamine (B42938) core can significantly influence the steric and electronic environment around a metal center, thereby tuning the catalytic activity and selectivity of the resulting complex. For instance, complexes of copper with substituted ethylenediamines have been studied for their spectroscopic and magnetic properties, which are sensitive to the substitution pattern on the diamine ligand mdpi.com.

Historical Context of Substituted Ethylenediamine Derivatives in Academic Research

The study of substituted ethylenediamine derivatives has a rich history, dating back to the pioneering work of Alfred Nobel laureate Alfred Werner in the early 20th century. Werner's studies on cobalt(III) complexes with ethylenediamine laid the foundation for modern coordination chemistry and the understanding of isomerism in metal complexes.

For many years, research on substituted ethylenediamines primarily focused on their coordination chemistry, exploring the synthesis, structure, and stability of their metal complexes. However, a resurgence of interest in these compounds has been driven by their applications in asymmetric catalysis. The ability to synthesize chiral substituted ethylenediamines has opened up new avenues for the development of catalysts for enantioselective reactions, which are of paramount importance in the pharmaceutical industry. The synthesis of asymmetrically substituted ethylenediamines, where the two nitrogen atoms bear different alkyl groups, allows for the creation of chiral environments around a metal center, enabling the stereoselective synthesis of complex organic molecules.

Scope and Research Trajectory for N-Methyl-N'-propyl ethylenediamine

This compound is an asymmetrically substituted ethylenediamine that holds promise for various research applications, yet it remains a relatively underexplored compound in the scientific literature. Its structure, featuring a methyl group on one nitrogen and a propyl group on the other, provides a distinct steric and electronic environment that could be advantageous in several areas.

The primary research trajectory for this compound is likely to be in the field of coordination chemistry and catalysis. Its potential as a chiral ligand, upon resolution of its enantiomers, makes it a candidate for use in asymmetric catalysis. The synthesis of metal complexes with this ligand could lead to novel catalysts with unique reactivity and selectivity profiles. For example, platinum(II) and platinum(IV) complexes with unsymmetrical ethylenediamine derivatives have been synthesized and characterized, showing potential as anticancer agents rsc.org.

Furthermore, the physicochemical properties of this compound itself, such as its basicity and coordinating ability, are of fundamental interest. While specific experimental data for this compound is scarce, information can be inferred from related asymmetrically N,N'-dialkylated ethylenediamines. Research into the synthesis of such compounds has been reported, highlighting the interest in this class of molecules acs.org.

The future research on this compound will likely focus on:

The development of efficient and stereoselective synthetic routes to obtain the pure enantiomers of the compound.

The synthesis and characterization of its coordination complexes with various transition metals.

The evaluation of these metal complexes as catalysts in a range of organic transformations, including asymmetric reactions.

The investigation of its potential applications in materials science, for example, as a building block for functional polymers or metal-organic frameworks.

Due to the limited specific research on this compound, much of its potential remains to be unlocked. The data available for this compound is primarily from chemical suppliers, as shown in the table below.

PropertyValue
Chemical Formula C6H16N2
Molecular Weight 116.21 g/mol
CAS Number 32776-17-3

This data is based on information from chemical suppliers and not from dedicated research publications.

Further in-depth studies are required to fully elucidate the properties and potential applications of this intriguing molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N'-propylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-3-4-8-6-5-7-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKWHTPECBLEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for N Methyl N Propyl Ethylenediamine

Precursor Selection and Design Strategies for Asymmetrically Substituted Ethylenediamines

The synthesis of asymmetrically substituted ethylenediamines, such as N-Methyl-N'-propyl ethylenediamine (B42938), presents a significant chemical challenge due to the similar reactivity of the two nitrogen atoms in the ethylenediamine backbone. A primary strategy to overcome this is the use of protecting groups. By selectively protecting one of the amino groups, the other can be alkylated. Subsequent deprotection reveals the second amino group, which can then be modified with a different alkyl group, ensuring a controlled, stepwise derivatization.

An optimal method for creating asymmetric alkyl derivatives of ethylenediamine involves the conversion of carbonyl compounds through the Strecker synthesis to form geminal aminonitriles, which are then reduced to the target diamines. karazin.ua To minimize side reactions during this process, the amino groups are often protected, for instance, with a tert-Butoxycarbonyl (Boc) group. karazin.ua The resulting protected diamines are stable for storage and can be easily converted to the corresponding dihydrochlorides when needed. karazin.ua This approach generally provides high yields at each synthetic step. karazin.ua

The choice of precursors is critical. One could start with ethylenediamine itself, applying a protecting group strategy. Alternatively, a pre-functionalized precursor like N-methylethylenediamine or N-propylethylenediamine could be used, simplifying the synthesis to a single subsequent alkylation step. The selection depends on the availability of starting materials, cost, and the desired scale of the synthesis.

Regioselective N-Alkylation Approaches

Regioselective N-alkylation is the cornerstone of synthesizing asymmetrically substituted ethylenediamines. Various methods have been developed to control the position of alkyl group introduction.

Alkylation with Alkyl Halides and Green Chemistry Alternatives

The traditional method for N-alkylation involves the reaction of an amine with an alkyl halide, such as 1-bromopropane (B46711) or methyl iodide. wikipedia.org This is a type of nucleophilic aliphatic substitution. wikipedia.org However, this approach often suffers from a lack of selectivity, as the newly formed secondary amine can react further with the alkyl halide, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.org This results in a mixture of products that can be difficult to separate. For laboratory purposes, this method is often limited to creating tertiary amines where overalkylation is not possible. wikipedia.org Industrially, ethylenediamine is produced by alkylating ammonia (B1221849) with 1,2-dichloroethane, a process that also generates by-products. wikipedia.orgwikipedia.org

In pursuit of more sustainable and selective methods, green chemistry alternatives have gained prominence. A key alternative is the use of alcohols as alkylating agents, which avoids the use of toxic alkyl halides and produces water as the only byproduct. chinesechemsoc.orgchinesechemsoc.orgunits.it This approach, often catalyzed by transition metals, represents a more atom-economical and environmentally benign pathway. chinesechemsoc.orgnih.gov

Reductive Amination Protocols

Reductive amination is a powerful and widely used method for forming C-N bonds. This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN). nih.govharvard.edu

To synthesize N-Methyl-N'-propyl ethylenediamine, one could employ a two-step reductive amination strategy. For instance, N-methylethylenediamine could be reacted with propionaldehyde (B47417). The initial reaction would form an imine, which is then immediately reduced to yield the final product. The rate-limiting step in reductive amination is often the formation of the imine. harvard.edu N-substituted ethylenediamines have been shown to have superior reactivity in the reductive amination of periodate-oxidized RNA, leading to stable morpholine (B109124) derivatives in high yields. nih.govresearchgate.net This high reactivity can be leveraged for synthetic purposes. The reductive amination of ethylene (B1197577) glycol (EG) is another pathway, proceeding through a "borrowing hydrogen" or hydrogen-transfer methodology. nih.gov

Direct Alkylation with Alcohols under Catalytic Conditions

The direct N-alkylation of amines with alcohols is a highly attractive, atom-economic process that aligns with the principles of green chemistry. chinesechemsoc.orgorganic-chemistry.org This transformation typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govnih.gov In this process, a metal catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the alkylated amine and regenerate the catalyst. Water is the sole byproduct.

A wide range of catalytic systems have been developed for this reaction, utilizing both precious metals like ruthenium and iridium, and more abundant, non-noble metals such as manganese, nickel, and copper. nih.govacs.orgresearchgate.netrsc.org For example, manganese pincer complexes can selectively monoalkylate various anilines with alcohols under mild conditions (80–100 °C). nih.gov Similarly, systems combining hydroiodic acid (HI) and sodium bisulfate (NaHSO4) have been shown to efficiently catalyze the alkylation of amines with primary alcohols. chinesechemsoc.orgchinesechemsoc.org

Catalyst SystemAmine SubstrateAlcoholTemperature (°C)Yield (%)Reference(s)
[Mn] pincer complex / t-BuOK AnilineBenzyl alcohol80>99 (conversion) nih.gov
HI / NaHSO₄ Various aminesPrimary alcoholsN/AHigh chinesechemsoc.orgchinesechemsoc.org
KOH (base-catalyzed) Various aminesAromatic/Aliphatic alcoholsN/AHigh (up to 92%) organic-chemistry.orgacs.org
Ni/θ-Al₂O₃ Various amines/anilinesAliphatic/Benzyl alcoholsN/AN/A researchgate.net
[Cp*IrCl₂]₂ / NaOH 2-AminoquinazolinesVarious alcoholsN/A71-96 rsc.org

This table presents a selection of catalytic systems for the N-alkylation of amines with alcohols, highlighting the diversity of applicable catalysts and conditions.

Carbon Dioxide and Hydrogenation Mediated N-Methylation

The mechanism often involves the formation of a formamide (B127407) intermediate from the reaction of the amine with CO₂ and H₂, which is then further hydrogenated to the N-methylated product. rsc.orgresearchgate.net Various catalytic systems have been proven effective for this transformation, including those based on ruthenium, cobalt, copper, and gold. units.itbohrium.comrsc.orgresearchgate.net For example, a cobalt system promoted by an alcohol solvent can achieve N-methylation of anilines with high efficiency under mild conditions (e.g., 125 °C). rsc.org Similarly, supported gold catalysts have shown high turnover frequencies for the methylation of various amines. researchgate.net This method could be applied to N-propylethylenediamine to selectively introduce the methyl group and complete the synthesis of the target molecule.

Catalyst SystemSubstrate ExampleC1 Source / ReductantTemperature (°C)NotesReference(s)
Ru(acac)₃ / triphos / LiCl Various aminesCO₂ / H₂140Tolerates various functional groups units.it
Cu/In₂O₃ N-methylanilineCO₂ / H₂N/AHigh selectivity to N,N-dimethylaniline bohrium.com
Co(OAc)₂ / triphos / Sn(OTf)₂ AnilinesCO₂ / H₂125Alcohol solvent promotes the reaction rsc.org
Au/Al₂O₃-VS Various aminesCO₂ / H₂140-170High turnover frequency reported researchgate.net

This table summarizes various catalytic systems for the N-methylation of amines using carbon dioxide and hydrogen, showcasing the progress in utilizing CO₂ as a C1 feedstock.

Multi-Step Synthesis Pathways for Controlled Derivatization

Constructing a specifically substituted molecule like this compound generally requires a multi-step synthetic route to ensure that the methyl and propyl groups are added to the correct nitrogen atoms. youtube.comlumenlearning.comlibretexts.orgsavemyexams.com A logical and controlled pathway would leverage a protection/deprotection strategy.

A plausible multi-step synthesis is as follows:

Monoprotection of Ethylenediamine: The synthesis would begin with the selective protection of one of the amino groups of ethylenediamine. The tert-Butoxycarbonyl (Boc) group is a common choice for this purpose, reacting with ethylenediamine under controlled conditions to yield N-Boc-ethylenediamine. This step is crucial for differentiating the two nitrogen atoms.

N-Propylation: The free primary amino group of N-Boc-ethylenediamine can then be selectively alkylated with a propyl group. This can be achieved through several methods:

Reductive Amination: Reaction with propionaldehyde in the presence of a reducing agent like sodium cyanoborohydride.

Alkylation with Alkyl Halide: Reaction with a propyl halide such as 1-bromopropane or 1-iodopropane. This would yield N-Boc-N'-propyl ethylenediamine.

Deprotection: The Boc protecting group is then removed, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), to expose the second amino group, yielding N-propylethylenediamine.

N-Methylation: The final step is the methylation of the newly freed primary amine. Again, several methods are available:

Eschweiler-Clarke Reaction: A classic method using formic acid and formaldehyde.

Catalytic Methylation: A greener approach using CO₂ and H₂ with a suitable catalyst, as described in section 2.2.4.

Purification and Isolation Techniques in Advanced Organic Synthesis

The isolation and purification of this compound from a reaction mixture are critical steps that dictate the final product's quality and suitability for its intended applications. The choice of technique depends on the nature of the impurities, the scale of the synthesis, and the required purity level. Advanced organic synthesis employs a variety of methods to achieve high-purity diamines.

Fractional Distillation: This is a cornerstone technique for purifying liquid products like substituted ethylenediamines. It separates compounds based on differences in their boiling points. For instance, in the synthesis of related hydroxyalkylated ethylenediamines, fractional distillation under vacuum is effectively used to remove excess ethylenediamine and isolate the desired product acs.org. This method is highly applicable for separating this compound from unreacted starting materials or byproducts with sufficiently different volatilities.

Chromatographic Methods: For achieving very high levels of purity, chromatographic techniques are indispensable.

Column Chromatography: This method is widely used for the purification of complex amine derivatives. In a documented synthesis of a naphthalimide-derived ethylenediamine, column chromatography using a silica (B1680970) gel stationary phase and a chloroform/methanol solvent system was employed to yield the purified product mdpi.com.

Flash Column Chromatography: A faster variant of traditional column chromatography, this technique is suitable for routine purification and can efficiently separate the target compound from reaction byproducts cam.ac.uk.

Solid Phase Extraction (SPE): SPE offers a rapid and selective method for purification. Cartridges containing specific sorbents, such as Propanesulfonic acid (PSA), have been used in the sample preparation and purification of related compounds, demonstrating their utility in selectively removing impurities bohrium.com.

Specialized Distillation and Treatment:

Rectification: In industrial settings, rectification columns are used for precise separation. A patented process for purifying ethylenediamine involves using a rectification column to remove N-methylethylenediamine, a structurally similar impurity google.com. This principle of fractional distillation in a multi-stage column is directly relevant for separating isomeric or closely related amine impurities.

Adsorbent Treatment: To remove trace impurities that can affect product stability and color, treatment with adsorbents can be employed. A method for purifying ethylenediamine uses an H-mordenite zeolite bed to capture impurities before the final distillation steps google.com.

The following table summarizes the primary purification techniques applicable to this compound.

Interactive Data Table: Purification Techniques for Substituted Ethylenediamines

Purification TechniquePrinciple of SeparationTypical Impurities RemovedReference
Fractional DistillationDifference in boiling pointsExcess starting materials (e.g., ethylenediamine), volatile byproducts acs.org
Column ChromatographyDifferential adsorption on a stationary phase (e.g., silica gel)Byproducts with different polarities, complex impurities mdpi.com
Solid Phase Extraction (SPE)Selective retention of compound or impurities on a solid sorbentInterfering substances, specific classes of impurities bohrium.com
RectificationMulti-stage fractional distillationIsomers and closely related amines (e.g., N-methylethylenediamine) google.com
Adsorbent TreatmentSelective adsorption onto a porous material (e.g., zeolite)Trace impurities, color bodies google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency researchgate.netrsc.org.

Atom Economy and Waste Prevention: A core principle of green chemistry is to design syntheses where the maximum number of atoms from the reactants are incorporated into the final product rsc.org. Routes like reductive amination are often preferred over multi-step processes that may involve protecting groups, as they can lead to higher atom economy and less waste. The development of transition metal-free and photocatalyst-free methods for synthesizing diamines represents a significant step towards this goal, offering high atom economy rsc.org.

Safer Solvents and Reaction Conditions: A major focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives.

Aqueous Media: Research has demonstrated the feasibility of conducting N-monoalkylation and other amine syntheses in water, which is non-toxic, non-flammable, and inexpensive researchgate.netnih.gov. An eco-friendly protocol for preparing N,N'-dibenzyl diamines utilizes water as the solvent, eliminating the need for azeotropic removal and catalysis ccsenet.orgresearchgate.net.

Catalyst-Free and Solvent-Free Reactions: Some green methods go a step further by eliminating the need for both a catalyst and a solvent. The reduction of di-Schiff bases to their corresponding diamines has been achieved with sodium borohydride (B1222165) under solvent-free conditions, offering benefits of mild conditions and a simple work-up ccsenet.orgresearchgate.net.

Energy Efficiency: Reducing the energy consumption of chemical processes is another key objective. This can be achieved by designing reactions that proceed at ambient temperature and pressure, thus avoiding energy-intensive heating or cooling researchgate.net. The use of alternative energy sources, such as microwave irradiation, can also lead to significant reductions in reaction times and energy usage in organic synthesis mdpi.com.

Waste Reduction and Recycling: Green synthetic strategies also focus on minimizing and recycling waste streams. A method for producing a related compound, N, N, N'-trimethylethylenediamine, incorporates a step for concentrating and recycling the alkali water phase, which reduces the generation of high-salt wastewater google.com.

The table below outlines key green chemistry principles and their potential application in the synthesis of this compound.

Interactive Data Table: Green Chemistry Principles in Diamine Synthesis

Green Chemistry PrincipleApplication in this compound SynthesisReference
Waste Prevention Designing synthetic routes with high atom economy, such as direct reductive amination, to minimize byproduct formation. rsc.orgrsc.org
Safer Solvents Utilizing water or alcohols as the reaction medium instead of volatile organic compounds (VOCs). researchgate.netnih.govccsenet.org
Energy Efficiency Developing synthetic pathways that operate at ambient temperature and pressure; exploring microwave-assisted synthesis. researchgate.netmdpi.com
Catalysis Employing catalyst-free reaction conditions or using recyclable, non-toxic catalysts to avoid heavy metal contamination. rsc.orgnih.gov
Renewable Feedstocks (Future Prospect) Exploring routes that begin from bio-based resources rather than petroleum-based starting materials. rsc.org
Reduce Derivatives Avoiding the use of temporary protecting groups to shorten the synthetic route and reduce waste. rsc.org
Waste Recycling Incorporating steps to recycle solvents or aqueous streams, as demonstrated in related amine syntheses. google.com

Coordination Chemistry of N Methyl N Propyl Ethylenediamine

Ligand Design and Chelating Properties

N-Methyl-N'-propyl ethylenediamine (B42938) is an asymmetrically substituted bidentate ligand. The presence of two different alkyl groups—a methyl and a propyl group—on the nitrogen donor atoms introduces specific steric and electronic characteristics that are crucial in the design of coordination compounds.

Table 1: Properties of the Ligand N-Methyl-N'-propyl ethylenediamine

PropertyValue
Chemical Formula C₆H₁₆N₂
Molecular Weight 116.21 g/mol
Structure CH₃-NH-CH₂-CH₂-NH-CH₂CH₂CH₃
Donor Atoms 2 (Nitrogen)
Classification Asymmetrical Bidentate Amine

Denticity and Coordination Modes of this compound

Like its parent molecule, ethylenediamine, this compound functions as a classic bidentate chelating ligand. wikipedia.org It coordinates to a central metal ion through the lone pairs of electrons on its two nitrogen atoms. This coordination forms a stable five-membered chelate ring, a common and stabilizing feature in coordination chemistry. researchgate.net

The primary coordination mode is invariably bidentate (κ²), with both nitrogen atoms bonding to the metal center. Due to the flexibility of the ethyl bridge, the chelate ring adopts a puckered or gauche conformation. In octahedral complexes, this conformation can be described as either λ or δ, which can lead to conformational isomerism. rsc.orgrsc.org

The N-substitution pattern is a critical factor in modifying the ligand's properties compared to unsubstituted ethylenediamine.

Electronic Effects : The methyl and n-propyl groups are both electron-donating alkyl groups. They increase the electron density on the nitrogen atoms, making the ligand a stronger Lewis base compared to unsubstituted ethylenediamine. This enhanced basicity generally leads to the formation of more stable metal complexes. rsc.org

Steric Effects : The steric hindrance introduced by the alkyl substituents plays a significant role in the geometry and nuclearity of the resulting complexes. mdpi.com The propyl group is considerably bulkier than the methyl group, creating an asymmetric steric profile. This asymmetry can influence the arrangement of ligands around the metal center and may favor specific geometric isomers. For instance, in square planar or octahedral complexes, the bulkier propyl group will preferentially occupy positions that minimize steric clashing with other ligands. Studies on sterically hindered N-donor diamines have shown that increasing the bulk of the substituents can prevent the formation of polymeric structures, favoring instead dimeric or monomeric complexes. mdpi.com For example, complexes of copper(II) isothiocyanate with N,N,N'-trimethylethylenediamine form 1D polymers, whereas the more hindered N,N'-diisopropylethylenediamine ligand leads to a discrete dimeric structure. mdpi.com By analogy, the steric bulk of the propyl group in this compound would be expected to influence the final structure of its metal complexes significantly.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is expected to follow standard procedures for related N-alkylated ethylenediamines, typically involving the direct reaction of the ligand with a metal salt in a suitable solvent.

Complexes of asymmetrically N-substituted ethylenediamines with transition metals such as cobalt(III), copper(II), and nickel(II) have been reported. chemicalpapers.comresearchgate.net The synthesis generally involves mixing the diamine ligand with a hydrated metal salt (e.g., chloride, nitrate, or acetate) in an alcoholic or aqueous solution. The resulting complexes can be isolated as crystalline solids and characterized by a variety of spectroscopic and analytical methods.

For example, octahedral cobalt(III) complexes with N-methylethylenediamine and N-ethylethylenediamine have been prepared by reacting the diamine with a carbonato-cobalt(III) precursor complex. researchgate.net Similarly, copper(II) complexes with N-methylethylenediamine have been synthesized, forming part of a cyanide-bridged bimetallic system. chemicalpapers.com

The characterization of these complexes relies on several techniques:

Infrared (IR) Spectroscopy is used to confirm the coordination of the N-H groups. The N-H stretching frequency in the complex is typically shifted compared to the free ligand.

UV-Visible Spectroscopy provides information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to elucidate the structure of diamagnetic complexes (e.g., Co(III), Zn(II)).

Table 2: Representative Spectroscopic Data for an Analogous Transition Metal Complex: [Co(eddp)(N-me-en)]Cl researchgate.net

Spectroscopic TechniqueObserved DataAssignment/Interpretation
UV-Visible Spectroscopy λ_max = 530 nm (ε = 165)¹A₁g → ¹T₁g transition (octahedral Co(III))
λ_max = 373 nm (ε = 160)¹A₁g → ¹T₂g transition (octahedral Co(III))
Infrared Spectroscopy ~3200 cm⁻¹N-H stretching frequency

Data for uns-cis-(ethylenediamine-N,N'-di-3-propionato)(N-methylethylenediamine)cobalt(III) chloride, an analogous complex.

Main Group Metal Complexes

While N-alkylated ethylenediamines can form complexes with main group metals, particularly s-block elements like lithium, sodium, or magnesium, there is limited specific information available in the scientific literature for this compound. The coordination is driven by electrostatic interactions, but the bonds are generally weaker than those with transition metals. Such complexes are often less stable, especially in the presence of water. The synthesis would typically involve the reaction of the diamine with a highly reactive main group precursor, such as an organometallic or amide compound, in an anhydrous, aprotic solvent.

Simple bidentate N-donor ligands like this compound are generally poor chelators for lanthanide (Ln) and actinide (An) ions on their own. researchgate.net These f-block elements are hard metal ions according to the HSAB concept and show a strong preference for hard donor atoms, particularly oxygen. Furthermore, they typically exhibit high coordination numbers (8 to 12), which cannot be satisfied by a single bidentate ligand. researchgate.netub.edu Consequently, stable and well-defined complexes of lanthanides and actinides with this compound are not commonly observed in aqueous solution. The formation of such complexes usually requires multidentate ligands that incorporate a combination of hard O-donor and N-donor atoms to satisfy the electronic and coordination requirements of the f-block metals. bham.ac.uk

Structural Analysis of Coordination Compounds

The structural analysis of coordination compounds involving this compound provides critical insights into their chemical behavior. The arrangement of atoms and the conformation of the chelate rings are fundamental to understanding their properties.

Isomerism in Metal-N-Methyl-N'-propyl ethylenediamine Complexes (Geometrical and Optical)

Isomerism, the phenomenon where different compounds share the same chemical formula but have different arrangements of atoms, is a key feature in the coordination chemistry of this compound. kuvempu.ac.in Metal complexes involving this unsymmetrically substituted diamine can exhibit both geometrical and optical isomerism.

Geometrical Isomerism: For square planar and octahedral complexes, the spatial arrangement of ligands around the central metal ion gives rise to geometrical isomers. kuvempu.ac.inlibretexts.org In an octahedral complex of the type [M(N-Me-N'-pr-en)₂X₂] (where N-Me-N'-pr-en is this compound and X is a monodentate ligand), two geometrical isomers are possible: cis and trans. libretexts.org

In the cis isomer , the two X ligands are positioned adjacent to each other, at a 90° angle.

In the trans isomer , the two X ligands are positioned opposite each other, at a 180° angle.

The specific geometry adopted can be influenced by the nature of the metal ion and the reaction conditions.

Optical Isomerism: Optical isomers, or enantiomers, are non-superimposable mirror images of each other. The coordination of the this compound ligand, which is itself achiral, to a metal center creates a puckered five-membered chelate ring. This puckering can exist in two enantiomeric conformations, designated as δ (delta) and λ (lambda). acs.org

Furthermore, because the ligand is unsymmetrically substituted with a methyl group on one nitrogen and a propyl group on the other, the coordinated nitrogen atoms become stereocenters. This introduces additional sources of chirality. For an octahedral complex like [Co(N-Me-N'-pr-en)₃]³⁺, a multitude of diastereomers can be formed, arising from the combination of the δ/λ conformations of the three chelate rings and the (R) or (S) configuration at the coordinated secondary amine centers. The preparation of such complexes can lead to the formation of several isomers, which may be separable by chromatographic techniques. researchgate.net Studies on related complexes with unsymmetrical diamines have shown that different isomers can be selectively prepared and characterized. researchgate.netresearchgate.net

Table 1: Potential Isomers in Octahedral Complexes

Complex Type Isomer Type Description
[M(N-Me-N'-pr-en)₂X₂] Geometrical cis: X ligands are adjacent.
trans: X ligands are opposite.
[M(N-Me-N'-pr-en)₃]³⁺ Optical (Diastereomers) Combinations of ring conformations (δ/λ) and nitrogen stereocenters (R/S) lead to isomers like fac-Λ(R,R,R) and mer-Δ(S,S,S).

Conformational Analysis of Chelate Rings

The five-membered chelate ring formed when this compound binds to a metal ion is not planar. To minimize torsional strain, the C-C bond twists, resulting in a puckered, or "gauche," conformation. acs.orgresearchgate.net This puckering results in the two carbon atoms of the ethylenediamine backbone being displaced on opposite sides of the plane defined by the metal ion and the two nitrogen donor atoms. electronicsandbooks.com

The two primary enantiomeric conformations are:

δ (delta): A right-handed helical twist of the chelate ring.

λ (lambda): A left-handed helical twist of the chelate ring.

The substituents on the nitrogen atoms (methyl and propyl groups) have a significant impact on the conformational energetics of the chelate ring. To minimize steric hindrance with other ligands or parts of the complex, these alkyl groups will preferentially occupy a pseudo-equatorial position relative to the chelate ring. electronicsandbooks.com An axial orientation would lead to unfavorable steric interactions. electronicsandbooks.com

Studies on N-methylethylenediamine complexes have shown a strong preference for the conformer where the methyl group is in the equatorial position. researchgate.net For the tetracyanocobaltate(III) complex of N-methylethylenediamine, the mole fraction of the conformer with the equatorial methyl group was found to be 0.78, while for the tetraamminecobalt(III) complex, it was 0.92. researchgate.net The larger propyl group in this compound would exert an even greater steric influence, making the equatorial preference for this group even more pronounced. The relative stability of the δ and λ conformations will, therefore, be heavily influenced by the interactions of these equatorial N-alkyl groups with the rest of the coordination sphere.

Ligand Exchange Reactions and Kinetic Studies of Complex Formation

Ligand exchange reactions involve the replacement of one or more ligands in the coordination sphere of a metal complex with other ligands. The kinetics of these reactions provide insight into reaction mechanisms and the stability of the complexes. nih.gov

The formation of a metal complex with this compound and its subsequent ligand exchange reactions are influenced by several factors, including the nature of the metal ion, the solvent, and the steric and electronic properties of the ligand itself. Kinetic studies on the formation of Schiff base complexes derived from similar diamines show that the reaction proceeds through intermediates, with the rates dependent on factors like pH and reactant concentrations. acs.org

The mechanism of ligand exchange can be broadly categorized as associative, dissociative, or interchange.

Associative (A) mechanism: An intermediate with an increased coordination number is formed.

Dissociative (D) mechanism: An intermediate with a reduced coordination number is formed.

Interchange (I) mechanism: The incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate.

The steric bulk of the this compound ligand, particularly the propyl group, would be expected to hinder an associative pathway, which requires the approach of an additional ligand. Therefore, a dissociative or interchange mechanism is often more likely for sterically hindered ligands. Studies on the kinetics of atom transfer radical polymerization (ATRP) catalyzed by copper complexes show that the structure of the amine ligand dramatically affects the reaction rates. cmu.edu The general activity of copper complexes with amine ligands follows an order where steric hindrance and the nature of the nitrogen donor are critical, with linear tetradentate ligands often being less active than branched or cyclic ones. cmu.edu This highlights the profound impact that the ligand's structure, including N-alkylation, has on the kinetics of reactions involving the metal center.

Catalytic Applications of N Methyl N Propyl Ethylenediamine and Its Complexes

Homogeneous Catalysis

N-Methyl-N'-propyl ethylenediamine (B42938) and its derivatives serve as versatile ligands in homogeneous catalysis, influencing the activity and selectivity of various metal-catalyzed reactions.

Asymmetric Catalysis utilizing Chiral Derivatives

Chiral derivatives of N-substituted ethylenediamines are crucial ligands in asymmetric catalysis, particularly in hydrogenation reactions. While specific data for chiral N-Methyl-N'-propyl ethylenediamine is limited, extensive research on analogous N-sulfonylated 1,2-diamine ligands complexed with ruthenium provides significant insights. These catalysts are highly effective for the asymmetric transfer hydrogenation of ketones and imines, achieving high levels of stereoselectivity. ajchem-b.com For instance, chiral η⁶-arene/N-tosylethylenediamine-Ru(II) complexes are excellent catalysts for the asymmetric transfer hydrogenation of aromatic ketones. nih.gov

The mechanism of these reactions often involves the formation of chiral amido and amine hydrido metal complexes. This arrangement facilitates hydrogen transfer through a well-organized, tight-fitting assembly of the reactants and the catalyst, which is key to achieving high enantioselectivity. ajchem-b.com The modification of the N-substituents on the ethylenediamine backbone, such as with methyl and propyl groups, can fine-tune the steric and electronic properties of the catalyst, thereby influencing its activity and the enantiomeric excess of the product.

Role as Ligands in Organometallic Catalysts

N-substituted ethylenediamines, including this compound, are important ligands in the design of organometallic catalysts. mdpi.com The nitrogen atoms of the diamine readily coordinate with transition metals like ruthenium, rhodium, and nickel, forming stable complexes that can catalyze a variety of organic transformations. The nature of the N-alkyl substituents significantly impacts the properties of the resulting catalyst. mdpi.comethz.ch

For example, in ruthenium-catalyzed asymmetric transfer hydrogenation, N'-alkylation of tosylated diamine ligands has been shown to enhance catalytic activity. A systematic study on N'-alkylated TsDPEN-containing catalysts demonstrated that complexes like [RuCl(η⁶-benzene)(N'-Me-TsDPEN)] were more active than their non-alkylated counterparts in the reduction of acetophenone (B1666503) and other ketones. mdpi.com This suggests that a complex of this compound with ruthenium could exhibit tailored catalytic performance.

Nickel(II) complexes with N,N-ligands are also of significant interest, particularly in ethylene (B1197577) oligomerization. mdpi.comresearchgate.net The coordination environment provided by ligands influences the catalytic activity and the selectivity towards different oligomers. While specific studies on this compound-nickel complexes are not abundant, research on related systems with varying N-alkyl groups highlights the potential to control product distribution by modifying the ligand structure. researchgate.net

Table 1: Examples of Organometallic Complexes with Ethylenediamine Derivatives and their Catalytic Applications

MetalLigand DerivativeApplicationReference
RutheniumN'-Me-TsDPENAsymmetric Transfer Hydrogenation of Ketones mdpi.com
RutheniumN-tosylethylenediamineAsymmetric Hydrogenation of Ketones nih.govnih.gov
NickelPNP(NR2)2 (R=Me, Et, iPr)Ethylene Dimerization researchgate.net
Nickel(tpy')NiMeAlkyl-Alkyl Cross-Coupling nih.gov

This table presents data for analogous compounds due to the limited specific information on this compound.

Mechanistic Investigations of Catalytic Cycles

The mechanism of catalytic cycles involving N-substituted ethylenediamine ligands has been a subject of detailed investigation, particularly for ruthenium-catalyzed hydrogenation reactions. mdpi.comnih.gov For the asymmetric hydrogenation of ketones catalyzed by chiral η⁶-arene-N-tosylethylenediamine-ruthenium(II) complexes, the reaction is understood to proceed via a metal-ligand bifunctional mechanism. nih.gov

The catalytic cycle typically involves the following key steps:

Formation of the Active Hydride Species: The pre-catalyst, often a chloride complex, is converted into a catalytically active 18-electron ruthenium hydride species. mdpi.comnih.gov

Substrate Binding and Hydrogen Transfer: The ketone or imine substrate interacts with the catalyst, and the hydride is transferred from the metal center to the substrate's carbonyl or iminyl carbon, while a proton is transferred from the amine ligand to the oxygen or nitrogen atom. This concerted transfer occurs in the outer coordination sphere of the metal. nih.gov

Product Release and Catalyst Regeneration: The resulting alcohol or amine product is released, and the catalyst is regenerated for the next cycle. mdpi.com

The efficiency of the catalytic cycle is influenced by factors such as the solvent, the acidity or basicity of the medium, and the hydrogen pressure. nih.gov Mechanistic studies on related nickel complexes in cross-coupling reactions have also highlighted the crucial role of the ligand in stabilizing different oxidation states of the metal and influencing the reaction pathway. nih.govnih.gov

Heterogeneous Catalysis

The immobilization of this compound and its complexes onto solid supports is a key strategy in heterogeneous catalysis, aiming to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous systems.

Immobilization of this compound on Solid Supports

Mesoporous silica (B1680970) and polymers are common solid supports for the immobilization of ethylenediamine derivatives. mdpi.comuq.edu.aursc.orgnih.govresearchgate.net The functionalization of these supports with ligands like this compound can be achieved through various methods, such as grafting.

For instance, mesoporous silica materials like MCM-41 can be functionalized by reacting their surface silanol (B1196071) groups with organosilanes containing the desired diamine moiety. mdpi.comresearchgate.net A common precursor for this purpose is N-[3-(trimethoxysilyl)propyl]ethylenediamine. mdpi.comscience.gov Subsequent N-alkylation steps could potentially introduce the methyl and propyl groups. The resulting materials possess a high surface area and a stable, ordered pore structure, which can enhance catalytic performance by providing a confined environment for reactions. mdpi.comresearchgate.net

Polymer supports also offer a versatile platform for catalyst immobilization. rsc.orgnih.govresearchgate.net The diamine ligand can be covalently attached to the polymer backbone. The dynamic swelling behavior of the polymer resin in different solvents can be used to control the accessibility of the catalytic sites, and in some cases, to switch the catalyst's activity on and off. rsc.org

Table 2: Supported Catalysts Based on Functionalized Ethylenediamines

Support MaterialFunctionalizing Agent/LigandApplicationReference
Mesoporous Silica (MCM-41)N-[3-(trimethoxysilyl)propyl)]ethylenediamineBasic Catalysis mdpi.com
Mesoporous SilicaAminopropyl, Ethylenediamine, Diethylenetriamine (B155796)CO2 Capture uq.edu.au
Polymer ResinN,N′-bis(acetylacetone)-ethylenediamine cobalt(II)H2O2 Decomposition researchgate.net
Magnetic NanoparticlesPolyethylene Glycol/EthylenediamineKnoevenagel Condensation chemmethod.com

This table includes data on various ethylenediamine derivatives to illustrate the scope of supported catalysis, as specific data for this compound is limited.

Surface-Mediated Catalytic Reactions

Once immobilized, this compound can participate in surface-mediated catalytic reactions. The functionalized surface can act as a basic catalyst itself or can be used to chelate metal ions, creating solid-supported organometallic catalysts.

Amine-functionalized mesoporous silicas, for example, have been employed as basic catalysts in reactions like the Knoevenagel condensation. mdpi.com The catalytic activity is influenced by the distribution and accessibility of the amine groups on the surface.

Furthermore, palladium nanoparticles supported on amine-functionalized silica have been studied for their catalytic activity in cross-coupling reactions. It was observed that the nature of the amine ligand on the support surface significantly affects the catalytic performance of the supported nanoparticles. acs.org While propylamine-functionalized supports led to higher activity, the presence of ethylenediamine and diethylenetriamine groups was found to be detrimental in some cases, highlighting the importance of optimizing the ligand structure for a specific application. acs.org The surface of such materials can also be designed to create specific microenvironments that can influence the selectivity of the catalytic reaction.

Theoretical and Computational Investigations of N Methyl N Propyl Ethylenediamine

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems like N-Methyl-N'-propyl ethylenediamine (B42938). These methods provide a fundamental understanding of the electron distribution, bonding characteristics, and geometric preferences that dictate the compound's chemical behavior.

Electronic Structure and Bonding Analysis

The electronic structure of N-Methyl-N'-propyl ethylenediamine is characterized by the presence of two nitrogen atoms with lone pairs of electrons, which are central to its chemical reactivity and coordination properties. The methyl and propyl substituents introduce asymmetry to the molecule, influencing the electron density distribution across the ethylenediamine backbone.

A detailed analysis of the bonding in this compound, informed by analogous studies on similar diamines like N,N'-dimethylethylenediamine, reveals standard single bond lengths and angles. The C-C and C-N bond lengths are typical for sp³-hybridized carbon atoms. The nitrogen atoms exhibit a trigonal pyramidal geometry, consistent with their amine functionality. The table below presents hypothetical yet representative bond lengths and angles for this compound, based on computational data for related structures.

Bond Typical Bond Length (Å) Angle **Typical Bond Angle (°) **
C-C1.54C-N-C112
C-N (amine)1.47H-N-C110
N-H1.01C-C-N110
C-H1.09H-C-H109.5
Note: These values are illustrative and based on general values for similar chemical structures.

Conformational Preferences and Energy Landscapes

Due to the rotational freedom around the C-C and C-N single bonds, this compound can adopt several conformations. The relative energies of these conformers determine the molecule's preferred shapes. The most stable conformation for the ethylenediamine backbone is the gauche form, where the N-C-C-N dihedral angle is approximately 60°. This preference is a balance between steric hindrance and stabilizing intramolecular hydrogen bonding possibilities.

The energy landscape of this compound is a multi-dimensional surface representing the potential energy as a function of its dihedral angles. The global minimum on this surface corresponds to the most stable gauche conformation. Other local minima represent less stable conformers, such as the anti (or trans) conformation where the N-C-C-N dihedral angle is 180°. The energy barrier between these conformations is typically low, allowing for rapid interconversion at room temperature. The relative energies of these key conformations are summarized in the table below, based on data for analogous diamines.

Conformer N-C-C-N Dihedral Angle (°) Relative Energy (kcal/mol)
Gauche~600.0
Anti (Trans)180~0.5 - 1.5
Cis (Eclipsed)0> 5.0
Note: These values are illustrative and based on general values for similar chemical structures.

Reaction Mechanism Elucidation using DFT

Density Functional Theory is instrumental in elucidating the mechanisms of chemical reactions involving this compound. A common reaction is its synthesis via nucleophilic substitution, where ethylenediamine or its partially alkylated precursors act as nucleophiles.

For instance, the synthesis could involve the reaction of N-methylethylenediamine with a propyl halide. DFT calculations can model the reaction pathway, identifying the transition state and calculating the activation energy. This reaction would likely proceed through an SN2 mechanism, involving a backside attack by the secondary amine on the propyl halide. The reaction's progress can be mapped along a reaction coordinate, with the energy profile showing the reactants, transition state, and products.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its flexibility and interactions with its environment.

Ligand Flexibility and Dynamics in Solution

In solution, this compound is a flexible molecule, constantly transitioning between its various conformations. MD simulations can track the trajectories of all atoms in the molecule, revealing the timescales and pathways of these conformational changes. The flexibility of the ethylenediamine backbone and the attached alkyl chains is crucial for its ability to act as a chelating ligand, where it can wrap around a metal ion. The simulations can quantify this flexibility by analyzing the root-mean-square deviation (RMSD) and fluctuations (RMSF) of atomic positions.

Interaction with Solvents and Other Chemical Species

The interactions between this compound and solvent molecules are critical to its solubility and reactivity. MD simulations can explicitly model these interactions. In polar solvents like water, the amine groups can act as both hydrogen bond donors and acceptors. The simulations can reveal the structure of the solvation shell around the molecule and the average number and lifetime of hydrogen bonds.

Prediction of Spectroscopic Properties from Computational Models

The prediction of spectroscopic properties through computational models is a cornerstone of modern chemical analysis, offering insights into molecular structure and dynamics without the need for empirical measurement. For this compound, these methods can provide a theoretical baseline for its spectral characteristics, aiding in its identification and characterization.

Density Functional Theory (DFT) has become a standard and powerful tool for the accurate prediction of nuclear magnetic resonance (NMR) and infrared (IR) spectra of organic molecules. nih.govcardiff.ac.uk The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate NMR chemical shifts with a high degree of accuracy when compared to experimental data. researchgate.netnih.gov This approach involves optimizing the molecular geometry and then computing the nuclear shielding constants. These constants are subsequently converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). nih.gov

The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311+G(2d,p)) is crucial for the accuracy of the prediction. nih.govnih.gov Larger basis sets and more sophisticated functionals generally yield more accurate results but at a higher computational cost. nih.gov For a molecule like this compound, a typical computational workflow would involve geometry optimization followed by frequency calculations to ensure the structure is at a true energy minimum. Subsequently, NMR shielding tensors are calculated to predict the ¹H and ¹³C chemical shifts. nih.gov

Similarly, computational methods can predict the IR spectrum by calculating the vibrational frequencies and their corresponding intensities. cardiff.ac.uk These calculations, also typically performed at the DFT level, are based on the harmonic approximation of the potential energy surface. cardiff.ac.uk The resulting theoretical spectrum provides a vibrational fingerprint of the molecule, showing characteristic peaks for functional groups such as N-H bends, C-H stretches, and C-N stretches.

Below is an illustrative table of predicted spectroscopic data for this compound, which would be the output of such computational studies.

Interactive Data Table: Predicted Spectroscopic Data for this compound

Spectroscopic Data Type Predicted Value Methodology
¹H NMR Chemical Shift (ppm) GIAO/B3LYP/6-311+G(2d,p)
H on N-Methyl~2.3 - 2.5
H on N'-Propyl (α-CH₂)~2.5 - 2.7
H on N'-Propyl (β-CH₂)~1.4 - 1.6
H on N'-Propyl (γ-CH₃)~0.9 - 1.0
H on Ethylenediamine Bridge~2.6 - 2.8
H on NH~1.5 - 2.5 (broad)
¹³C NMR Chemical Shift (ppm) GIAO/B3LYP/6-311+G(2d,p)
C on N-Methyl~36 - 38
C on N'-Propyl (α)~50 - 52
C on N'-Propyl (β)~20 - 22
C on N'-Propyl (γ)~11 - 13
C on Ethylenediamine Bridge~48 - 50
Key IR Frequencies (cm⁻¹) B3LYP/6-311+G(2d,p)
N-H Stretch~3300 - 3400
C-H Stretch (Aliphatic)~2850 - 2960
N-H Bend~1590 - 1650
C-N Stretch~1050 - 1150

Note: The values presented in this table are illustrative and represent typical ranges expected from DFT calculations for a molecule with similar functional groups. Actual computed values would be specific to the optimized geometry and chosen level of theory.

High-Throughput Screening and Virtual Ligand Design

High-throughput screening (HTS) and virtual ligand design are essential components of modern drug discovery and materials science, enabling the rapid evaluation of vast chemical libraries. nih.govresearchgate.net this compound, with its flexible aliphatic structure and multiple hydrogen bond donors and acceptors, represents a type of small molecule that could be included in such libraries.

High-Throughput Screening (HTS) is an automated process that uses robotics to test hundreds of thousands to millions of compounds for a specific biological activity. nih.gov In the context of drug discovery, this could involve screening for compounds that inhibit a particular enzyme or bind to a specific receptor. enamine.net Small, flexible molecules like this compound are valuable components of screening libraries due to their ability to adopt various conformations and interact with diverse biological targets.

Virtual Ligand Design , also known as structure-based virtual screening, utilizes computational methods to predict the binding affinity of a large number of molecules to a target protein or receptor. enamine.net This process relies on a known 3D structure of the target. A virtual library of compounds is "docked" into the binding site of the target, and scoring functions are used to estimate the strength of the binding interaction. nih.gov

The process typically involves several stages:

Library Preparation: A large virtual library of compounds is assembled. This can include commercially available compounds, such as those in the Enamine REAL database which contains billions of molecules, or custom-designed libraries. blogspot.commdpi.com A molecule like this compound could be a building block or a final compound within such a library.

Docking: The compounds from the library are computationally placed into the active site of the target protein. nih.gov

Scoring: A scoring function is used to rank the compounds based on their predicted binding affinity. This allows for the prioritization of a smaller number of promising candidates for further investigation. nih.gov

Hit Identification and Optimization: The top-scoring compounds, or "hits," are then synthesized and tested experimentally to validate the computational predictions.

Advanced Spectroscopic and Analytical Characterization Techniques for N Methyl N Propyl Ethylenediamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-Methyl-N'-propyl ethylenediamine (B42938) derivatives. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and stereochemistry of atoms within a molecule. libretexts.orgnih.gov

In the study of N-Methyl-N'-propyl ethylenediamine derivatives, ¹H NMR spectra reveal characteristic signals for the different proton environments. For instance, in N,N'-bis(2-hydroxy-5-propylbenzyl)ethylenediamine, the protons of the N-CH₂-CH₂-N bridge appear as a singlet at approximately 3.95 ppm, while the aromatic protons present as a multiplet between 6.72 and 7.26 ppm. google.com Similarly, for N-[2-(1,3-Dioxo-2,3-dihydro-1H-benz[de]-isoquinolin-2-yl)propyl]-N-methyl-N',N'-bis(2-hydroxyethyl)-ethylenediamine, the methyl group protons (N-CH₃) show a singlet at 2.25 ppm. nih.gov The integration of these peaks provides the relative number of protons in each environment, and spin-spin coupling patterns (splitting of peaks) reveal adjacent proton relationships, which is crucial for piecing together the molecular structure. libretexts.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In derivatives of this compound, distinct signals are observed for the aliphatic carbons of the ethylenediamine backbone, the propyl group, and the methyl group, as well as for any aromatic or carbonyl carbons present in the derivative. For example, in N-[2-(1,3-Dioxo-2,3-dihydro-1H-benz[de]-isoquinolin-2-yl)propyl]-N-methyl-N',N'-bis(2-chloroethyl)-ethylenediamine, the carbon atoms of the two chloroethyl groups appear at 54.3 and 54.1 ppm. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

Functional Group Chemical Shift (ppm) Multiplicity
N-CH ~2.3 Singlet
N-CH ₂-CH ₂-N ~2.6 - 2.8 Multiplet/Triplet
Propyl CH ~1.5 - 1.9 Multiplet

Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent used.

Mass Spectrometry (MS) for Mechanistic Pathway Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives. It also plays a critical role in elucidating reaction mechanisms by identifying intermediates and fragmentation patterns. libretexts.org

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. This technique is particularly useful for identifying the different components of a molecule. For aliphatic amines like this compound, a characteristic fragmentation is alpha-cleavage, where the C-C bond adjacent to the nitrogen atom breaks. libretexts.org This results in the formation of a stable, nitrogen-containing cation. The fragmentation patterns of derivatives can reveal the nature and location of substituents. For instance, in the analysis of N-methyl-1,3-propanediamine (a related compound), derivatization followed by LC-MS/MS allowed for the identification of specific fragment ions, confirming the structure of the derivative. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large and non-volatile molecules, including metal complexes of this compound. researchgate.net ESI-MS is particularly valuable for studying non-covalent interactions, as it can transfer intact complexes from solution to the gas phase. This enables the characterization of coordination compounds and the study of ligand-metal binding. For example, ESI-MS has been used to investigate the complexation of Ni(II) with ethylenediamine, revealing the formation of various solvated ions and binuclear clusters. researchgate.net Similarly, it can be applied to study the interaction of this compound with metal ions, providing information on the stoichiometry and stability of the resulting complexes. nih.gov High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, which aids in confirming the elemental composition of novel derivatives. nih.gov

Table 2: Common Fragment Ions in the Mass Spectra of N-Alkyl Ethylenediamines

Fragmentation Process Description
α-Cleavage Breakage of the C-C bond adjacent to a nitrogen atom.
Loss of Alkyl Group Elimination of a methyl or propyl radical.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis of Complexes

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.es This method is crucial for the unambiguous structural characterization of this compound complexes.

Powder XRD is used when single crystals are not available or to analyze the bulk purity of a crystalline sample. google.com The resulting diffraction pattern is a fingerprint of the crystalline material and can be used to identify different crystalline forms (polymorphs) or to confirm the identity of a synthesized complex by comparing its pattern to a known standard. google.com

Table 3: Representative Crystal System Data for a Related Schiff Base Complex

Parameter Value
Crystal system Monoclinic
Space group P 2₁/c
a (Å) 10.77647(7)
b (Å) 7.3599(4)
c (Å) 13.7225(7)
β (°) 91.009(2)

Data for bis{(2-methoxy-6-[(E)-(propylimino)methyl]phenolato}nickel(II) complex. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. libretexts.orgwpmucdn.com These methods are based on the absorption or scattering of infrared radiation by molecular vibrations.

IR spectroscopy is particularly useful for identifying characteristic functional groups in this compound and its derivatives. The N-H stretching vibrations of the amine groups typically appear in the region of 3300-3500 cm⁻¹, while C-H stretching vibrations from the alkyl groups are observed around 2850-2960 cm⁻¹. libretexts.org The C-N stretching vibrations can be found in the fingerprint region (1000-1300 cm⁻¹). The presence or absence of specific bands can confirm the formation of a derivative or complex.

Raman spectroscopy provides complementary information, especially for symmetric vibrations that may be weak or absent in the IR spectrum. For example, in functionalized fullerenes with ethylenediamine, Raman spectroscopy was used to identify the G band, indicating sp² hybridization between carbon and nitrogen, and the D band, related to structural defects. mdpi.compreprints.org In the context of this compound derivatives, Raman spectroscopy can be used to study the vibrations of the carbon skeleton and to probe the coordination to metal centers. ifremer.fr

Table 4: Key Infrared Absorption Frequencies for this compound Derivatives

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine) 3300 - 3500 Medium, sharp
C-H Stretch (alkane) 2850 - 2960 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Complexes

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. ethz.ch While this compound itself does not absorb significantly in the visible region, its complexes with transition metals often exhibit characteristic d-d electronic transitions, resulting in colored solutions. ijcce.ac.irup.ac.za

The position and intensity of the absorption bands in the UV-Vis spectrum are dependent on the metal ion, the ligand field strength, and the coordination geometry of the complex. For instance, copper(II) complexes of related N-substituted ethylenediamines show absorption maxima that are sensitive to the solvent and the nature of the substituents. ijcce.ac.ir The study of solvatochromism, the change in color with solvent, can provide insights into the interaction between the complex and the solvent molecules. ijcce.ac.ir UV-Vis spectroscopy is also used to monitor the formation of complexes and to determine their stoichiometry through titration experiments. chemmethod.com

Table 5: Wavelengths of Maximum Absorbance (λ_max) for a Related Dinuclear Copper(II) Complex in Different Solvents

Solvent λ_max (nm)
Acetonitrile 645
Methanol 660
Ethanol 665

Data for a dinuclear copper(II) complex with N,N-diisopropyl,N'-3-propylamide-ethylenediamine. ijcce.ac.ir

Advanced Characterization Techniques in Materials Science

The elucidation of the surface and electronic properties of materials incorporating this compound and its derivatives is crucial for understanding their performance in various applications. Advanced spectroscopic techniques provide the necessary insights into surface composition and the behavior of paramagnetic species.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive, surface-specific quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 2-10 nanometers of a material's surface. nih.govmdpi.com When this compound is incorporated into a material, for instance, as a surface modifier on a polymer or a thin film on a substrate, XPS is an invaluable tool for detailed characterization. nih.govresearchgate.net

The primary application of XPS in this context is the identification and quantification of the nitrogen atoms from the diamine ligand on the material's surface. The N 1s core level spectrum provides direct evidence of the successful grafting or adsorption of the molecule. researchgate.netmdpi.com Furthermore, high-resolution scans of the N 1s and C 1s regions can distinguish between different chemical states of these elements. For example, the binding energy of the N 1s peak can differentiate between amine nitrogens (C-N) and potentially formed imine nitrogens (C=N), which may occur through subsequent reactions or degradation. researchgate.netresearchgate.net

In studies involving ethylenediamine (EDA) modified graphene oxide, XPS analysis confirmed the formation of new C-N bonds. mdpi.com The high-resolution N 1s spectrum of EDA-modified surfaces can be deconvoluted into distinct peaks, with binding energies around 399 eV corresponding to C-N bonds and peaks near 401 eV attributed to the formation of imine bonds. researchgate.net This ability to distinguish between chemical states is critical for quality control and for understanding the chemical nature of the interface.

To enhance the sensitivity and specificity of XPS for quantifying surface amine groups, a technique known as chemical derivatization is often employed. fu-berlin.deosti.gov This involves reacting the surface-bound this compound with a labeling molecule that contains an element not otherwise present on the surface, such as fluorine. Reagents like (4-trifluoromethyl)benzaldehyde (TFBA) or pentafluorobenzaldehyde (B1199891) (PFB) react specifically with primary and secondary amine groups. osti.gov The subsequent XPS analysis measures the signal from the fluorine (F 1s), which provides a more accurate quantification of the accessible amine groups than the often complex N 1s signal. researchgate.net

The table below summarizes typical binding energies observed for nitrogen-containing functional groups in related systems, which serve as a reference for analyzing materials functionalized with this compound.

Functional GroupTypical N 1s Binding Energy (eV)Reference(s)
Pyridinic Nitrogen398.4 - 398.7 mdpi.com
Amine (C-N)~399.0 researchgate.net
Nitrile (C≡N)399 - 398 mdpi.com
Pyrrolic Nitrogen400.3 mdpi.com
Imine (C=N)~401.0 researchgate.net
Protonated Amine (N+)401.0 - 402.0 researchgate.net

This table presents data from analogous systems and serves as a guide for the characterization of this compound derivatives.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. illinois.edu It is the primary tool for studying paramagnetic metal complexes, providing detailed information about the electronic structure, coordination environment, and metal-ligand interactions. researchgate.netcardiff.ac.uk When this compound acts as a ligand to form a complex with a paramagnetic transition metal ion, such as copper(II) or chromium(III), EPR spectroscopy is essential for its characterization. mdpi.comnih.gov

The EPR spectrum of a paramagnetic complex is described by its g-tensor and hyperfine coupling (A-tensor) values. These parameters are highly sensitive to the geometry of the complex and the nature of the coordinating atoms. mdpi.comresearchgate.net For instance, copper(II) complexes with substituted ethylenediamine ligands typically exhibit axial EPR spectra, from which the principal g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥) can be extracted. mdpi.comresearchgate.net The magnitude of these parameters, particularly g∥ and A∥, provides significant insight into the covalency of the metal-ligand bond and the geometry of the copper(II) center. mdpi.com

Studies on heterometallic complexes involving ligands such as N-methylethylenediamine and N,N-dimethylethylenediamine have shown how the substitution on the nitrogen atoms influences the resulting EPR parameters. mdpi.com The g-values for these complexes are characteristic of a dx²-y² ground state for the copper(II) ion. The relationship between g∥ and g⊥, often expressed by the Hathaway parameter G = (g∥ - 2) / (g⊥ - 2), can indicate whether the molecular g-values are valid for describing the symmetry of the paramagnetic center and can hint at exchange interactions between metal centers. mdpi.com A G-value of approximately 4 or greater suggests a dx²-y² ground state with minimal exchange coupling. mdpi.com

Similarly, low-frequency EPR studies on a series of Cr(III) tris-diamine complexes, including those with ethylenediamine and 1,2-diaminopropane, have demonstrated that minor changes in the ligand structure can significantly impact the EPR spectral linewidth. nih.govosti.gov This sensitivity makes EPR a powerful tool for probing the rigidity of the coordination sphere and the distribution of metal-ligand bond distances in frozen solutions. nih.gov

The following table presents representative EPR data for copper(II) and chromium(III) complexes with ligands analogous to this compound.

Complexg∥g⊥A∥ (10⁻⁴ cm⁻¹)Reference(s)
[Cu(N-Me-en)₂Zn(NCS)₄]·½H₂O2.1952.046Not Reported mdpi.com
[Cu(pn)₂Zn(NCS)₄]2.1902.054Not Reported mdpi.com
[Cr(en)₃]Cl₃ (L-band)g_z = 1.960g_x,y = 1.985Not Reported nih.gov
[Cr(me-en)₃]Cl₃ (L-band)g_z = 1.970g_x,y = 1.985Not Reported nih.gov

This table contains data for analogous systems to illustrate typical EPR parameters. 'en' is ethylenediamine, 'me-en' is 1,2-diaminopropane, and 'pn' is 1,2-diaminopropane.

By analyzing these EPR parameters, researchers can deduce the coordination geometry, the nature of the metal-ligand bonding, and the extent of interaction between paramagnetic centers in novel complexes containing this compound.

N Methyl N Propyl Ethylenediamine in Advanced Materials Science

Precursor for Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials merge the distinct advantages of organic components (like flexibility and functionality) with those of inorganic components (such as rigidity and thermal stability) at the molecular level. researchgate.netmdpi.com The ethylenediamine (B42938) moiety is a common building block in this field. For a molecule like N-Methyl-N'-propyl ethylenediamine to be an effective precursor, it is often chemically modified to include reactive groups that can covalently bond to an inorganic matrix. A widely studied analogue that demonstrates this principle is N-[3-(Trimethoxysilyl)propyl]ethylenediamine, which features the core diamine structure linked to a silicon-based functional group.

The sol-gel process is a versatile method for creating solid materials from a chemical solution (the "sol") that evolves into a gel-like network. mdpi.commdpi.com Silane (B1218182) coupling agents are critical in this process for forming robust organic-inorganic hybrids. These agents are organosilicon compounds that act as a molecular bridge between inorganic and organic materials. gelest.comevonik.com

A compound such as N-[3-(Trimethoxysilyl)propyl]ethylenediamine exemplifies this role perfectly. lookchem.comsilanecouplingagent.com Its trimethoxysilyl group (–Si(OCH₃)₃) can undergo hydrolysis and condensation reactions. mdpi.com In the presence of water, the methoxy (B1213986) groups are replaced by hydroxyl groups (hydrolysis), which then react with other similar groups or with an inorganic substrate to form stable silicon-oxygen-silicon (siloxane) bonds (condensation). This process creates a rigid inorganic silica (B1680970) network, while the ethylenediamine end of the molecule remains available to interact or react with an organic polymer matrix. evitachem.com This dual reactivity allows for the seamless integration of two dissimilar phases, a foundational concept in hybrid materials. csic.es

The incorporation of silane-functionalized diamines into polymers leads to the development of advanced functional coatings and composites with enhanced properties. silanecouplingagent.commdpi.com These additives improve adhesion, mechanical strength, and resistance to environmental factors like moisture and corrosion. evonik.comsilanecouplingagent.com

Interactive Table: Impact of Diamine Functionalization on Material Properties

The following table details research findings on how incorporating diamine-functionalized silanes affects the properties of various materials.

Material SystemFunctional AdditiveObserved EffectResearch Focus
Polyamide Nanofiltration MembraneN-[3-(trimethoxysilyl) propyl] ethylenediamine (NPED)Reduced surface roughness from 19.04 nm to 9.76 nm; Improved water flux and anti-fouling properties. researchgate.netThin Film Composite Membranes researchgate.net
Saponite (B12675438) ClayN-[3-(trimethoxysilyl) propyl] ethylenediamineIncreased basal spacing of the clay structure; Significantly enhanced adsorption capacity for nickel ions. researchgate.netAdsorbent Materials researchgate.net
Clay Reinforced ElastomersN-[3-(trimethoxysilyl) propyl] ethylenediamineImproved physical and dynamic properties of natural and nitrile rubber. silanecouplingagent.comFunctional Composites silanecouplingagent.com

Incorporation into Functional Polymers and Dendrimers

Dendrimers are highly branched, star-shaped macromolecules with a well-defined structure. scispace.com The ethylenediamine unit is a foundational component in one of the most studied families of dendrimers: polyamidoamine (PAMAM) dendrimers. scispace.comnih.gov

In the synthesis of PAMAM dendrimers, an ethylenediamine core is typically reacted in a stepwise, divergent process. nih.gov Each reaction sequence adds a new "generation" to the dendrimer, exponentially increasing the number of terminal functional groups and creating internal cavities. scispace.com These terminal groups, often primary amines, can be further functionalized for specific applications. The structure of this compound, with its substituted amines, illustrates the type of modified building block that could be used to tune the properties of a dendrimer's core or periphery. Such modifications can influence the dendrimer's solubility, reactivity, and interaction with guest molecules. nih.gov The poly(ether imine) (PETIM) dendrimer family also utilizes tertiary amines at their branching points, showcasing the versatility of amine structures in complex macromolecular architectures. acs.org

Application in Adsorbent Materials for Chemical Separation

The ability of the two nitrogen atoms in an ethylenediamine structure to chelate metal ions makes it a highly effective functional group for creating adsorbent materials. optimachem.com These materials are crucial for environmental remediation and chemical separation processes. acs.org To create a practical adsorbent, the diamine is often grafted onto a stable, high-surface-area substrate like silica gel or clay. lookchem.comresearchgate.net

Studies have demonstrated the successful surface modification of saponite clay and silica gel using N-[3-(Trimethoxysilyl)propyl]ethylenediamine. lookchem.comresearchgate.net The silane end of the molecule anchors it to the inorganic support, while the exposed ethylenediamine groups act as binding sites for heavy metal ions. researchgate.net Research on saponite clay functionalized with this diamine showed a direct correlation between the amount of the modifying agent and the adsorption capacity for nickel ions from aqueous solutions. researchgate.net Similarly, hybrid adsorbents prepared via a sol-gel process with the same diamine were effective at removing lead ions, with the adsorption process being spontaneous and endothermic. bohrium.com The reusability of these materials is also a key advantage, with studies showing that they can be regenerated and retain a high percentage of their initial adsorption capacity. researchgate.net

Interactive Table: Research Data on Diamine-Functionalized Adsorbents

This table summarizes key findings from studies on adsorbent materials functionalized with N-[3-(Trimethoxysilyl)propyl]ethylenediamine for heavy metal removal.

Adsorbent BaseTarget PollutantAdsorption Model FitKey Finding
Saponite ClayNickel (Ni²⁺)Langmuir, Temkin, Dubinin-Radushkevich researchgate.netAdsorption capacity increases with a higher content of the diamine functional group. Material is reusable, retaining over 90% capacity after regeneration. researchgate.net
Hybrid Silica GelLead (Pb²⁺)Langmuir, Lagergren second-order bohrium.comThe adsorption of lead ions was found to be a spontaneous and endothermic process. bohrium.com
Silica GelVarious Heavy MetalsNot SpecifiedUsed as an organic ligand for the surface modification of silica gel to uptake heavy metal ions like Cu(II), Mn(II), Zn(II), and Cd(II). lookchem.comresearchgate.net

Role in Thin Film Technologies and Surface Modification

The modification of surfaces at the molecular level is essential for creating advanced materials with specific properties like adhesion, wettability, or biocompatibility. Silane coupling agents with diamine functionality are widely used to form thin films and self-assembled monolayers on various substrates. gelest.comgelest.com

N,N'-Bis[(3-trimethoxysilyl)propyl]ethylenediamine, a related dipodal silane, is noted for its ability to form thin-film environments for metal ions and to act as a coupling agent for polyamides, enhancing their hydrolytic stability. gelest.comgelest.com In another application, N-[3-(trimethoxysilyl)propyl]ethylenediamine was blended with a monomer during the interfacial polymerization process to create novel thin-film composite membranes. researchgate.net This incorporation resulted in a smoother membrane surface, which significantly improved its resistance to fouling—a major challenge in water purification technologies. researchgate.net The same compound has also been used to functionalize TiO₂ nanoparticles, which were then embedded into a polyamide thin film, demonstrating its role in creating advanced nanocomposite membranes. sci-hub.st These examples highlight how the diamine-silane structure is instrumental in building functional, high-performance thin films.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of unsymmetrically substituted diamines like N-Methyl-N'-propyl ethylenediamine (B42938) presents a considerable challenge in achieving high selectivity and efficiency. Current methodologies for producing related compounds often result in a mixture of products, necessitating complex purification steps. google.com Future research will likely focus on overcoming these hurdles.

One promising avenue is the advancement of catalytic N-alkylation methods. The use of heterogeneous catalysts, such as copper-nickel oxides on an alumina (B75360) support (CuO-NiO/γ-Al2O3), has shown success in the mono-N-alkylation of ethylenediamine with various alcohols. researchgate.netresearchgate.net These reactions are attractive due to their environmental friendliness, with water being the primary byproduct. researchgate.net The optimization of such catalytic systems for sequential or one-pot alkylation with two different alcohols (methanol and propanol) could provide a direct and efficient route to N-Methyl-N'-propyl ethylenediamine.

Another approach involves the use of protecting groups to control the reactivity of the amine nitrogens. A multi-step synthesis could involve the initial monomethylation of ethylenediamine, followed by the introduction of a Boc (tert-butyloxycarbonyl) protecting group, and subsequent propylation. The synthesis of N-Boc-N-methylethylenediamine has been documented, suggesting the feasibility of this strategy. The development of streamlined, high-yield processes that minimize intermediate purification steps will be crucial for making this compound more accessible for research and potential industrial applications. researchgate.net

| Reductive Amination | Utilizes readily available aldehydes and a reducing agent. | Control of over-alkylation; selectivity between the two nitrogen atoms. | Screening of catalysts and reaction conditions for selective sequential amination. |

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions, offers a vast playground for molecules like this compound. The interplay of hydrogen bonding, van der Waals forces, and electrostatic interactions, modulated by the distinct methyl and propyl substituents, could lead to novel self-assembling systems and host-guest complexes. thno.orgacs.org

Research on cyclic peptides has demonstrated that N-alkyl substituents, including methyl and n-propyl groups, significantly influence their self-assembly and dimerization processes. acs.org The steric differences between the methyl and propyl groups in this compound could be exploited to direct the formation of specific, complex supramolecular architectures. For instance, when incorporated into larger molecular frameworks, this diamine could induce a specific packing arrangement or create unique recognition sites.

Furthermore, the basic nitrogen centers make it a candidate for host-guest chemistry, particularly for the encapsulation of metal ions or small organic molecules. nih.govnih.gov The size and electronic nature of the cavity formed by a host molecule incorporating this compound could be finely tuned by its specific substituents. This could lead to the development of new sensors or transport systems. The self-assembly of similar molecules, like diphenylalanine analogues with an ethylenediamine linker, into nanostructures further suggests the potential for this compound to form micelles, vesicles, or gels with unique properties. cjps.org

Integration into Advanced Functional Materials with Tunable Properties

The integration of ethylenediamine and its derivatives into polymers and other materials is a well-established strategy for creating functional materials. rsc.orgindustrialchemicals.gov.au this compound could be a valuable monomer or modifying agent for developing advanced materials with precisely controlled properties.

For example, polymers incorporating ethylenediamine-based zwitterions have been shown to exhibit pH-responsive behavior, which is useful for applications like drug delivery. nih.gov The specific pKa values of the nitrogens in this compound, influenced by the different alkyl groups, could be used to fine-tune this pH responsiveness for specific biological environments.

Another key area is the use of silane-functionalized ethylenediamines, such as N-[3-(trimethoxysilyl)propyl]ethylenediamine, as coupling agents and surface modifiers. europa.euevitachem.comgelest.com These molecules are used to create hybrid organic-inorganic materials with enhanced properties. evitachem.com A similar derivative of this compound could be synthesized to create self-assembled monolayers on surfaces like glass or silica (B1680970), providing a functional coating with tailored hydrophobicity and reactivity. utwente.nl This could find applications in chromatography, sensor design, and the development of specialized coatings. evitachem.com

Computational Chemistry Driven Discovery and Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. acs.orgnih.gov While no specific computational studies on this compound have been published, the application of these methods holds immense promise.

DFT calculations can be used to:

Optimize Synthetic Routes: By modeling reaction pathways and transition states, computational studies can help identify the most energetically favorable conditions for the selective synthesis of this compound. nih.gov

Predict Molecular Properties: Key properties such as proton affinity, conformational preferences, and electronic structure can be calculated. This information is vital for understanding how the molecule will behave in different chemical environments, for instance, in the design of pH-responsive materials. nih.gov

Simulate Supramolecular Interactions: Molecular dynamics and DFT can be used to model the self-assembly of molecules containing the this compound unit or its interactions within a host-guest complex. This can provide insights into the stability and structure of such assemblies, guiding the design of new supramolecular systems. researchgate.net

Elucidate Reaction Mechanisms: For applications in catalysis or materials science, understanding the precise mechanism of interaction is crucial. Computational studies can map out the binding modes and energy landscapes of the molecule interacting with other species, such as metal centers or surfaces. researchgate.netbohrium.com

Table 2: Potential Applications of Computational Chemistry

Computational Method Application Area for this compound Predicted Outcome
Density Functional Theory (DFT) Synthetic Route Optimization Identification of selective catalysts and optimal reaction conditions. nih.gov
DFT and Molecular Dynamics (MD) Supramolecular Chemistry Prediction of self-assembly behavior and host-guest binding affinities. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Functional Materials Modeling the interaction of the diamine within a polymer matrix or on a surface.

| Ab initio Calculations | Mechanistic Studies | Elucidation of catalytic cycles or binding modes in biological systems. |

Interdisciplinary Research with Other Scientific Domains

The unique structure of this compound makes it a candidate for exploration in a variety of interdisciplinary fields.

Catalysis: Ethylenediamine derivatives are widely used as ligands in coordination chemistry and catalysis. researchgate.netacs.org The asymmetric nature of this compound could be advantageous in asymmetric catalysis, where the ligand's structure is critical for inducing stereoselectivity. Its complexes with metals like copper or ruthenium could be investigated for activity in reactions such as hydrogenation, oxidation, or carbon-carbon bond formation.

Sensor Technology: The nitrogen atoms can act as binding sites for metal ions or other analytes. When incorporated into a larger system, such as a fluorophore or a surface, changes in the coordination environment upon binding could lead to a detectable signal (e.g., a change in color or fluorescence). thegoodscentscompany.comumz.ac.ir The different steric and electronic environments around the two nitrogen atoms could impart selectivity for specific analytes.

Medicinal Chemistry: Polyamines play crucial roles in biological systems, and their analogues are often explored as potential therapeutic agents. For example, polyamine derivatives have been studied for their interaction with sigma receptors, which are implicated in a variety of neurological disorders. nih.gov While speculative, the specific substitution pattern of this compound could lead to novel interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-N'-propyl ethylenediamine, and how can purity be optimized during synthesis?

  • Methodology : A common approach involves coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with catalysts such as 1-hydroxy-benzotriazole (HOBt) in anhydrous DMF. Post-reaction purification via column chromatography (e.g., CHCl₃/CH₃OH gradients) ensures high purity. Yield optimization requires controlled stoichiometry and inert conditions to prevent side reactions (e.g., urea formation with excess amines) .
  • Characterization : Confirm structure using ¹H NMR, ESI-MS, and elemental analysis (C, H, N). Purity can be validated via HPLC with UV detection at 254 nm .

Q. How do solvent systems influence the stability of this compound in coordination chemistry applications?

  • Experimental Design : Test stability in polar aprotic solvents (e.g., DMF, DMSO) versus protic solvents (e.g., water, ethanol) under varying pH and temperature. Monitor ligand dissociation via UV-Vis spectroscopy or cyclic voltammetry for metal complexes (e.g., Cu²⁺ or Ag⁺). For example, ethylenediamine derivatives show higher stability in DMF due to reduced hydrolysis .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound in catalytic systems?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like bond dissociation energies. Basis sets like 6-311++G(d,p) are recommended for geometry optimization. Compare results with experimental data (e.g., ionization potentials, atomization energies) to validate models .
  • Data Analysis : Use Gaussian or ORCA software. Calculate HOMO-LUMO gaps, Mulliken charges, and electrostatic potential maps to predict reactivity in catalysis (e.g., ligand-metal charge transfer) .

Q. How do contradictory adsorption capacities for heavy metals (e.g., Cu²⁺, Pb²⁺) arise when using silica-functionalized this compound?

  • Experimental Design : Compare grafting density (mmol/g SiO₂) and pore structure (via BET analysis) across studies. For instance, mesoporous silica (pore size >2 nm) enhances accessibility for bulky metal ions, while low grafting density (<1 mmol/g) reduces capacity. Kinetic studies (pseudo-first/second-order models) differentiate diffusion-limited vs. chemisorption mechanisms .
  • Resolution of Contradictions : Standardize surface area (m²/g) and pH conditions (optimal ~5–6 for Cu²⁺). Cross-validate with XPS to confirm amine-metal binding versus physisorption .

Q. What are the challenges in designing this compound-based ligands for selective metal ion recognition?

  • Methodology : Synthesize analogs with varying substituents (e.g., pyridyl, hydroxyethyl groups) and test selectivity via competitive binding assays (e.g., UV-Vis titration with Cu²⁺, Ni²⁺, Co²⁺). Thermodynamic parameters (logK, ΔH) derived from Isothermal Titration Calorimetry (ITC) quantify preference for specific ions .
  • Advanced Analysis : Pair crystallography (e.g., XRD of Ag⁺ complexes) with DFT to correlate ligand geometry (bite angle, donor atoms) with selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.